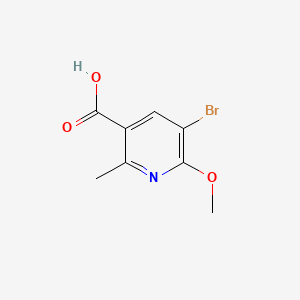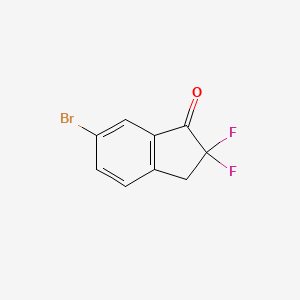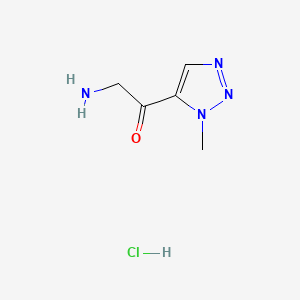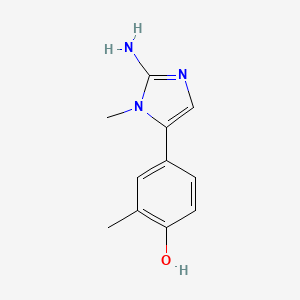
5-Bromo-6-methoxy-2-methylpyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-methoxy-2-methylpyridine-3-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxy-2-methylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-6-methoxypyridine-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to ensure consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the bromine atom can lead to the formation of 6-methoxy-2-methylpyridine-3-carboxylic acid.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of 5-bromo-6-methoxy-2-methylpyridine-3-carboxaldehyde or 5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-methoxy-2-methylpyridine-3-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Bromo-6-methoxy-2-methylpyridine-3-carboxylic acid is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. It serves as a precursor for the synthesis of more complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of novel drugs targeting specific biological pathways. Its derivatives may exhibit pharmacological activities that are beneficial in treating various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique chemical structure makes it a valuable intermediate in the production of various industrial products.
作用機序
The mechanism of action of 5-Bromo-6-methoxy-2-methylpyridine-3-carboxylic acid is primarily related to its ability to interact with specific molecular targets in biological systems. The bromine atom and methoxy group contribute to its reactivity and binding affinity to target proteins or enzymes. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
特性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-4-5(8(11)12)3-6(9)7(10-4)13-2/h3H,1-2H3,(H,11,12) |
InChIキー |
UFALKUJVDQESKO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1C(=O)O)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)









